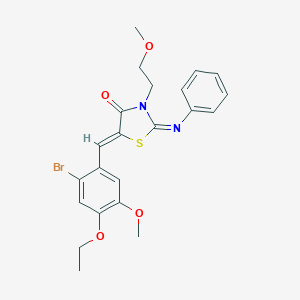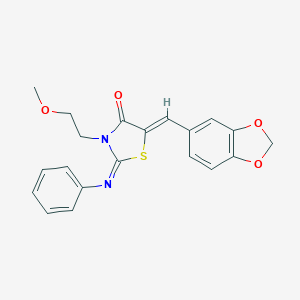
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide, also known as Fluoromethoxyphenylacetamidobutane (FMPAB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of phenylacetamide and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
FMPAB has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter and can be used as a dopamine transporter ligand in positron emission tomography (PET) imaging studies. FMPAB has also been studied for its potential as a treatment for addiction and depression. Moreover, it has been used as a tool to study the role of the dopamine transporter in various physiological and pathological conditions.
Mechanism of Action
FMPAB is a dopamine transporter ligand that binds to the dopamine transporter and inhibits dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and behavior. FMPAB has also been shown to have an affinity for other neurotransmitter transporters such as norepinephrine and serotonin transporters, but with lower affinity than the dopamine transporter.
Biochemical and Physiological Effects
FMPAB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, reward-seeking behavior, and addiction-like behavior. FMPAB has also been shown to have antidepressant-like effects in animal models, which may be due to its ability to increase dopamine levels in the brain. Moreover, FMPAB has been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
FMPAB has several advantages for lab experiments. It is a highly selective and potent dopamine transporter ligand, which makes it an ideal tool for studying the role of the dopamine transporter in various physiological and pathological conditions. Moreover, FMPAB has been shown to have good brain penetration, which makes it suitable for in vivo studies. However, one limitation of FMPAB is that it has a short half-life, which can make it difficult to use in long-term studies.
Future Directions
There are several future directions for FMPAB research. One area of interest is the potential use of FMPAB as a treatment for addiction and depression. Moreover, FMPAB can be used as a tool to study the role of the dopamine transporter in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Furthermore, the development of FMPAB analogs with longer half-lives and improved brain penetration could lead to new insights into the role of the dopamine transporter in the brain.
Conclusion
In conclusion, FMPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been extensively studied for its potential as a dopamine transporter ligand, treatment for addiction and depression, and tool to study the role of the dopamine transporter in various physiological and pathological conditions. FMPAB has several advantages for lab experiments, but also has limitations such as its short half-life. There are several future directions for FMPAB research, which could lead to new insights into the role of the dopamine transporter in the brain.
Synthesis Methods
The synthesis method for FMPAB involves the reaction of 4-fluoroacetophenone with 4-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to reductive amination using sodium borohydride to yield FMPAB. This method has been optimized to produce high yields of FMPAB with high purity.
properties
Product Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
|---|---|
Molecular Formula |
C17H18FNO2 |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H18FNO2/c1-21-16-11-5-13(6-12-16)3-2-4-17(20)19-15-9-7-14(18)8-10-15/h5-12H,2-4H2,1H3,(H,19,20) |
InChI Key |
MRHQVAUPFWPCJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)

![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)